![molecular formula C6H7ClN2O B582461 4-Chloro-6-methoxypyridin-3-amine CAS No. 1261884-16-5](/img/structure/B582461.png)
4-Chloro-6-methoxypyridin-3-amine
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Overview
Description
4-Chloro-6-methoxypyridin-3-amine is a chemical compound that belongs to the pyridine family . It is a white crystalline powder with a molecular formula of C6H7ClN2O . This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxypyridin-3-amine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxypyridin-3-amine is characterized by a pyridine ring substituted with a chlorine atom at the 4th position and a methoxy group at the 6th position .Physical And Chemical Properties Analysis
4-Chloro-6-methoxypyridin-3-amine is a white crystalline powder . It has a molecular weight of 158.59 . The compound is stable under normal conditions but should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-6-methoxypyridin-3-amine, focusing on six unique applications:
Pharmaceutical Development
4-Chloro-6-methoxypyridin-3-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of kinase inhibitors, which are crucial in cancer treatment .
Agrochemical Applications
This compound is also significant in the agrochemical industry. It serves as a building block for the synthesis of herbicides and pesticides. Its chemical properties enable the creation of compounds that can effectively control weed growth and pest infestations, thereby enhancing crop yields .
Material Science
In material science, 4-Chloro-6-methoxypyridin-3-amine is used in the development of advanced materials. It can be incorporated into polymers to improve their thermal stability and mechanical properties. This makes it useful in the production of high-performance materials for various industrial applications .
Catalysis
The compound plays a role in catalysis, particularly in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis. 4-Chloro-6-methoxypyridin-3-amine can be used to create catalysts that enhance the efficiency and selectivity of these reactions, making them more practical for large-scale chemical production .
Organic Synthesis
In organic synthesis, 4-Chloro-6-methoxypyridin-3-amine is a versatile reagent. It can be used to introduce the pyridine moiety into various organic molecules, facilitating the synthesis of complex organic compounds. This is particularly useful in the development of new chemical entities for research and industrial purposes .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound 4-Chloro-6-methoxypyridin-3-amine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two compounds, 2,4-dichlorobenzoic acid and 6-methoxypyridin-3-amine, mediated by CuO to obtain 4-chloro-2-(6-methoxypyridin-3-ylamino)benzoic acid . The resulting compound then undergoes cyclization and chlorination by refluxing in POCl3 to produce 7,10-dichloro-2-methoxybenzo .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in carbon–carbon bond formation .
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests it contributes to the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which it is involved, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-chloro-6-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLMOWWCIXZKMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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